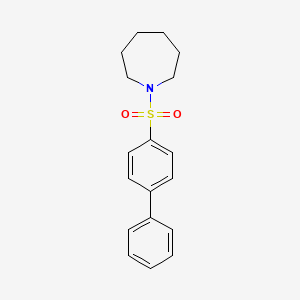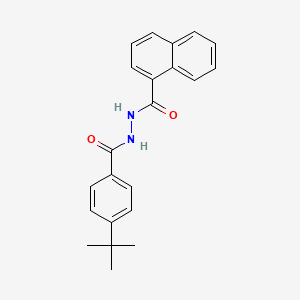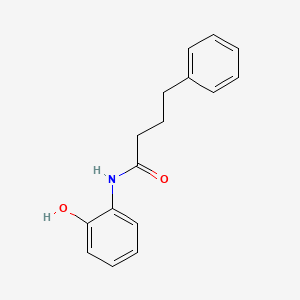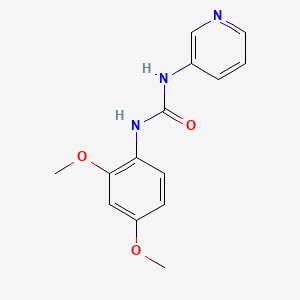
1-(4-Phenylphenyl)sulfonylazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Phenylphenyl)sulfonylazepane is an organic compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This compound features a seven-membered azepane ring, which is a saturated nitrogen-containing heterocycle, bonded to a sulfonyl group and a biphenyl moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.
Méthodes De Préparation
The synthesis of 1-(4-Phenylphenyl)sulfonylazepane can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobiphenyl with azepane in the presence of a palladium catalyst, such as in the Suzuki–Miyaura cross-coupling reaction . This reaction typically requires a base, such as potassium carbonate, and is carried out in an aqueous medium to promote the coupling of the aryl halide with the azepane.
Industrial production methods may involve the large-scale application of similar cross-coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as employing water as a solvent, can also be integrated into the industrial process to minimize environmental impact .
Analyse Des Réactions Chimiques
1-(4-Phenylphenyl)sulfonylazepane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the sulfonyl group can yield sulfides or thiols, depending on the reagents and conditions used.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for nitration . The major products formed from these reactions depend on the specific conditions and reagents employed.
Applications De Recherche Scientifique
1-(4-Phenylphenyl)sulfonylazepane has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be utilized in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 1-(4-Phenylphenyl)sulfonylazepane involves its interaction with molecular targets, such as enzymes or receptors, through its sulfonyl and biphenyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the application .
Comparaison Avec Des Composés Similaires
1-(4-Phenylphenyl)sulfonylazepane can be compared with other sulfonyl-containing compounds, such as:
1-(4-Methoxyphenyl)sulfonylazepane: Similar structure but with a methoxy group, which can alter its reactivity and applications.
1-(4-Phenoxyphenyl)sulfonylazepane:
The uniqueness of this compound lies in its specific combination of the azepane ring and biphenyl moiety, which provides distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
1-(4-phenylphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c20-22(21,19-14-6-1-2-7-15-19)18-12-10-17(11-13-18)16-8-4-3-5-9-16/h3-5,8-13H,1-2,6-7,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYOEGIKDHSSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![PHENYL[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5790874.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5790882.png)


![4-[(2-chlorobenzyl)oxy]benzamide](/img/structure/B5790907.png)
![N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5790910.png)
![ethyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B5790912.png)
![2-{(E)-1-[3,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE](/img/structure/B5790926.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B5790933.png)

![methyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5790944.png)
